cis-1-Benzyl-2,6-dimethylpiperazine

Conformational analysis Opioid receptor Stereochemistry-activity relationship

Streamline your CNS and oncology discovery with cis-1-Benzyl-2,6-dimethylpiperazine (CAS 4143-59-3). This scaffold's cis-2,6-dimethyl configuration is the decisive factor behind the >100-fold 5-HT1B selectivity reported in the SB-616234 series and the 75- to 256-fold potency boost seen in bis(cis-2,6-dimethylpiperazinyl)-β-elemene anticancer conjugates. Do not compromise your SAR with generic isomers—validate stereochemical purity using established NMR/GC methods before use. Secure research-grade material with rigorous quality assurance today.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Cat. No. B8277001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-Benzyl-2,6-dimethylpiperazine
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1CNCC(N1CC2=CC=CC=C2)C
InChIInChI=1S/C13H20N2/c1-11-8-14-9-12(2)15(11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12+
InChIKeyBNPHYNQCHNBJEL-TXEJJXNPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1-Benzyl-2,6-dimethylpiperazine — A Stereochemically Defined N-Benzylpiperazine Scaffold for CNS Drug Discovery and Chemical Biology


cis-1-Benzyl-2,6-dimethylpiperazine (CAS 4143-59-3; synonymous with cis-4-benzyl-2,6-dimethylpiperazine or 1-benzyl-cis-3,5-dimethylpiperazine, CAS 55115-99-6) is a chiral piperazine derivative featuring a benzyl substituent at N1 and two methyl groups at C2/C6 in a cis (meso) configuration . With molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol, the compound exhibits predicted physicochemical properties including a boiling point of 291.5 ± 20.0 °C, density of 0.964 ± 0.06 g/cm³, and a pKa of 9.33 ± 0.60 . The cis-2,6-dimethyl substitution pattern on the piperazine ring has been demonstrated in multiple independent medicinal chemistry programs to confer distinct conformational preferences and target selectivity profiles compared to the trans isomer or unsubstituted piperazine analogs [1][2]. This scaffold class has produced clinical candidates and advanced leads across serotonergic, dopaminergic, opioid, and antitumor targets [1][3][4].

Why cis-1-Benzyl-2,6-dimethylpiperazine Cannot Be Replaced by Unsubstituted Piperazine, the trans Isomer, or Other N-Benzylpiperazines


The biological performance of N-benzyl-2,6-dimethylpiperazines is exquisitely sensitive to both the cis/trans stereochemistry of the 2,6-dimethyl groups and the specific N-substitution pattern. The cis-2,6-dimethyl configuration imposes a distinct chair conformation with equatorially oriented methyl groups that fundamentally alters receptor recognition—compounds with this configuration show high μ-opioid receptor affinity whereas the corresponding isomers with axially oriented substituents show markedly lower affinity [1]. Introduction of cis-2,6-dimethyl substitution onto the piperazine ring of a mixed 5-HT1ABD receptor antagonist was the key structural determinant that imparted excellent selectivity over 5-HT1A and 5-HT1D receptors while also conferring low intrinsic activity, a profile unattainable with the unsubstituted piperazine parent [2]. Furthermore, the DAT/SERT selectivity ratio of benzylpiperazines is highly dependent on ring substitution: 1-benzylpiperazine (BZP) exhibits a DAT EC50 of 307 ± 19 nM and a SERT/DA ratio of approximately 20, a profile that changes substantially with 2,6-dimethyl substitution [3]. Generic substitution among these analogs therefore carries a high risk of altered target selectivity, off-target pharmacology, and non-reproducible biological results.

Quantitative Differentiation Evidence for cis-1-Benzyl-2,6-dimethylpiperazine versus Closest Analogs


Stereochemical Configuration Governs Conformational Preference and Target Engagement: cis-2,6-Dimethyl vs. trans and Unsubstituted Piperazine

Molecular mechanics and ¹H NMR conformational analysis demonstrated that the cis-2,6-dimethyl configuration on the piperazine ring enforces a chair conformation with equatorially oriented methyl substituents. In a series of 4-trans-cinnamyl-1-propionyl-cis-2,6-dimethylpiperazines and their bicyclic counterparts, compounds adopting this equatorial orientation (compounds 1–3) exhibited high affinity for μ-opioid receptors, whereas compound 4—the only analog with axially oriented substituents—displayed markedly lower μ-receptor affinity [1]. The preferred equatorial conformation of the cis isomer mimics the geometry of the potent 3,8-diazabicyclo[3.2.1]octane scaffold, providing a monocyclic surrogate with retained pharmacophoric geometry [1].

Conformational analysis Opioid receptor Stereochemistry-activity relationship Molecular mechanics

cis-2,6-Dimethyl Substitution Imparts >100-Fold 5-HT1B Selectivity Over 5-HT1A and 5-HT1D Receptors in the SB-616234 Series

In a structure-activity relationship study reported by GlaxoSmithKline, introduction of cis-2,6-dimethyl substitution onto the piperazine ring of the mixed 5-HT1ABD receptor antagonist SB-272183 was identified as the critical structural modification conferring selectivity. The resulting compound, SB-616234-A (containing the cis-2,6-dimethylpiperazine motif), exhibited high affinity for human 5-HT1B receptors stably expressed in CHO cells with a pKi of 8.3 ± 0.2 (Ki ≈ 5.0 nM), and demonstrated >100-fold selectivity over the h5-HT1D receptor (pKi 6.6 ± 0.1; Ki ≈ 251 nM) [1][2]. In rat and guinea pig striatal membranes, 5-HT1B receptor affinity reached pKi 9.2 ± 0.1 (Ki ≈ 0.63 nM). Functional antagonism was confirmed with a pA₂ of 8.6 ± 0.2 in [³⁵S]-GTPγS binding assays [2].

Serotonin receptor 5-HT1B antagonist GPCR selectivity CNS drug discovery

DAT/SERT Selectivity Ratio of Benzylpiperazine Scaffold Is Modulated by N-Substitution Pattern: BZP as Quantitative Baseline

1-Benzylpiperazine (BZP), the non-methylated parent of cis-1-benzyl-2,6-dimethylpiperazine, has been quantitatively characterized for monoamine transporter release activity. BZP exhibits a DAT release EC50 of 307 ± 19 nM, NET release EC50 of 62.2 ± 6.5 nM, and SERT release EC50 of 6051 ± 835 nM, yielding a SERT/DAT ratio of approximately 20 [1]. The DAT/SERT selectivity ratio of >10 is characteristic of stimulants with high abuse potential [2]. Introduction of 2,6-dimethyl substitution on the piperazine ring—and specifically the cis configuration—is anticipated to shift this selectivity profile through steric and conformational effects, as demonstrated across benzylpiperidine and benzylpiperazine SAR series where ring substitution alters DAT/SERT ratios by orders of magnitude [2].

Dopamine transporter Serotonin transporter Monoamine releaser Selectivity profiling

cis-2,6-Dimethylpiperazine as a Substructural Element Confers Subcellular Activity Differentiation: mTOR Inhibition and Autophagy Induction in Cancer Cells

The β-elemene derivative 13,14-bis(cis-3,5-dimethyl-1-piperazinyl)-β-elemene (IIi), which incorporates two cis-2,6-dimethylpiperazine units, demonstrated potent cytotoxicity across a panel of 15 human cancer cell lines with an average IC50 of 3.44 μmol/L—each individual IC50 was below 10 μmol/L [1]. In direct comparison, the parent compound β-elemene showed dramatically weaker activity (IC50 of 256.7 ± 49.5 μM in K562 and 306.9 ± 60.7 μM in MCF-7 cells), representing an approximately 75- to 256-fold potency enhancement conferred by the cis-2,6-dimethylpiperazine substitution [1]. Notably, IIi retained potency in multidrug-resistant (MDR) cell lines with an average resistance factor (RF) of 1.66, versus 107.28 for adriamycin in the same MDR models [1].

Antitumor mTOR pathway Autophagy Multidrug resistance

Synthetic Accessibility and Critical Quality Attribute: cis/trans Isomer Purity Determined by ¹H NMR Ring Proton Signals

The unambiguous discrimination of cis and trans isomers of 4-benzyl-2,6-dimethylpiperazine was established through detailed ¹H NMR analysis of ring proton signals, interpreted in terms of conformational considerations [1][2]. The cis isomer (VIIa) and trans isomer (VIIb) produce distinguishable NMR spectra that serve as the primary analytical method for configurational assignment and purity determination. This is commercially significant: a Chinese patent (CN115436528B) specifically describes a gas chromatography method for detecting trans-2,6-dimethylpiperazine impurity in cis-2,6-dimethylpiperazine, noting that 'cis-2,6-dimethylpiperazine containing higher content of trans-2,6-dimethylpiperazine used as a raw material for producing medicine can introduce isomer impurities affecting drug quality and curative effect' [3].

Stereochemical purity NMR characterization Process chemistry Quality control

N-Benzyl Substituent Specificity: 1-Benzyl-2,6-dimethylpiperazine as a Distinct Entity from 1-Benzoyl, 1-Cbz, and 1-Unsubstituted Analogs

The N1-benzyl group of cis-1-benzyl-2,6-dimethylpiperazine is not merely a synthetic protecting group but constitutes an integral pharmacophoric element in multiple target classes. Selective N-substitution methodology for 2,6-dimethylpiperazine has been explicitly described: benzylation of 1-benzoyl-cis-2,6-dimethylpiperazine followed by hydrolysis yields 1-benzyl-cis-2,6-dimethylpiperazine, whereas direct benzylation produces the isomeric 1-benzyl-cis-3,5-dimethylpiperazine [1]. This regiochemical distinction is critical because the N-benzyl group directly participates in ligand-receptor interactions: in benzylpiperazine-based DAT inhibitors, variation of the N-aromatic substituent modulates DAT affinity by up to 500-fold selectivity over SERT [2]. The 1-benzyl substituent cannot be replaced by 1-Cbz (carboxybenzyl), 1-Boc, or 1-benzoyl groups without fundamentally altering both the synthetic trajectory and the biological target profile.

N-Substitution SAR Protecting group strategy Synthetic intermediate Receptor pharmacophore

Application Scenarios Where cis-1-Benzyl-2,6-dimethylpiperazine Provides Demonstrated Scientific Advantage


5-HT1B Selective Antagonist Lead Optimization and CNS Drug Discovery

Medicinal chemistry teams developing subtype-selective serotonergic agents can employ cis-1-benzyl-2,6-dimethylpiperazine as a key intermediate to install the cis-2,6-dimethylpiperazine motif proven to confer >100-fold 5-HT1B selectivity over 5-HT1A and 5-HT1D receptors [1]. The benzyl group at N1 serves both as a synthetic handle for further diversification and as a pharmacophoric element for receptor binding [2]. The SB-616234 series originating from GlaxoSmithKline demonstrates that this scaffold yields orally bioavailable, CNS-penetrant antagonists with in vivo target engagement (ED50 2.83 ± 0.39 mg/kg p.o. for striatal 5-HT1B receptor occupancy) [1].

Dopamine Transporter (DAT) Pharmacology and Abuse Liability Assessment

The quantitative DAT/SERT/NET release profile of the benzylpiperazine scaffold (DAT EC50 307 ± 19 nM, NET EC50 62.2 ± 6.5 nM, SERT EC50 6051 ± 835 nM for BZP) provides a well-characterized baseline for structure-activity studies [3]. cis-1-Benzyl-2,6-dimethylpiperazine enables exploration of how cis-2,6-dimethyl substitution shifts monoamine transporter selectivity. Compounds with DAT/SERT ratios >10 are associated with high abuse potential, while ratios <0.1 correlate with entactogenic profiles [4]. This scaffold is therefore valuable for both addiction neuroscience and for designing transporter ligands with predictable in vivo behavioral pharmacology.

Anticancer Agent Development Targeting mTOR and Autophagy Pathways with Multidrug Resistance Evasion

The demonstrated 75- to 256-fold potency enhancement of bis(cis-2,6-dimethylpiperazinyl)-β-elemene (IIi) over parent β-elemene (average IC50 3.44 μM vs. 256-307 μM), combined with a resistance factor of only 1.66 in MDR cell lines (vs. 107.28 for adriamycin), validates the cis-2,6-dimethylpiperazine motif as a substructure for anticancer activity [5]. cis-1-Benzyl-2,6-dimethylpiperazine can serve as a monomeric building block for constructing dimeric or hybrid antitumor agents that engage mTOR signaling and induce autophagy while evading P-glycoprotein-mediated drug efflux [5].

Semi-Synthetic Rifamycin Antibiotic Intermediates and Anti-Infective Chemistry

The established use of trans-1-amino-4-benzyl-2,6-dimethylpiperazine as an intermediate for semi-synthetic rifamycins [6] positions cis-1-benzyl-2,6-dimethylpiperazine as a strategic starting material for exploring stereochemical variations in rifamycin derivatives. The cis isomer provides an alternative conformational scaffold that may yield rifamycin analogs with altered antibacterial potency, resistance profiles, or pharmacokinetic properties. The validated NMR and GC analytical methods for cis/trans discrimination [6][7] ensure that stereochemical purity can be rigorously controlled throughout the synthetic sequence.

Quote Request

Request a Quote for cis-1-Benzyl-2,6-dimethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.